N-(4-氨基-2-甲氧基苯基)-2-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

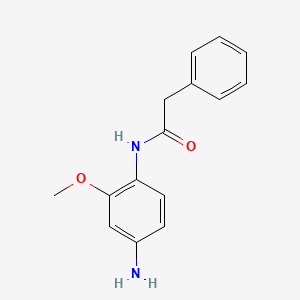

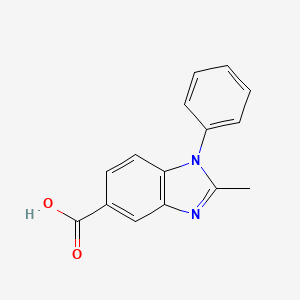

N-(4-amino-2-methoxyphenyl)-2-phenylacetamide is a chemical compound that is structurally related to various pharmacologically active molecules. It is not directly mentioned in the provided papers, but its structural analogs and derivatives have been synthesized and evaluated for various biological activities, including analgesic, antimicrobial, and potential anticonvulsant properties. These compounds are often intermediates in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including bioisosteric replacement, homology, and derivatization. For instance, derivatives of the endocannabinoid AM404 were prepared using these methods, resulting in compounds with affinities toward cannabinoid receptors . Another approach involved the hydrogenation of nitro precursors using novel catalysts, such as Pd/C, to obtain amino derivatives, which are key intermediates in the synthesis of dyes and pharmaceuticals . The synthesis of N-(4-amino-2-methoxyphenyl)-2-phenylacetamide itself would likely involve similar catalytic reduction techniques.

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been analyzed through various techniques, including X-ray crystallography. These studies reveal the conformation of the acetamide moiety and the spatial arrangement of substituents, which are crucial for understanding the compound's potential interactions with biological targets . The title compound's structure would be expected to show a similar arrangement, with the potential for hydrogen bonding and other intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups and the overall molecular structure. For example, some acetamide derivatives have been shown to inhibit cyclooxygenases and display analgesic activities . Others have been evaluated for their antimicrobial properties, indicating a broad spectrum of activity against various microorganisms . The title compound could potentially undergo similar reactions, depending on the presence of reactive functional groups and the target enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's application in drug formulation and its pharmacokinetic profile. For instance, the solubility in different solvents and the compound's stability under various conditions are critical for its synthesis and storage . The title compound's properties would need to be characterized to assess its suitability for further development.

科学研究应用

药理特性和用途

扑热息痛因其作为 N-酰化芳香胺的作用而具有公认的镇痛和解热特性。它作为最终产品和合成其他有机化合物的前体都是一种重要的化合物。尽管扑热息痛被广泛使用和获得,但其作用机理很复杂,涉及环氧合酶途径的调节和与大麻素受体的可能相互作用。该化合物的安全性总体上是有利的,但人们担心过量服用和与其他药物(例如华法林)相互作用时的肝毒性 (Iwuozor Kingsley Ogemdi,2019 年)。

用于环境安全的先进氧化工艺

对扑热息痛的环境影响的研究导致了通过高级氧化工艺 (AOP) 研究其降解。这些工艺对于处理水环境中的扑热息痛以防止生态破坏至关重要。降解途径、副产品及其生物毒性已得到广泛综述,强调了从环境中去除这些化合物以保护生态系统的重要性 (Mohammad Qutob 等人,2022 年)。

代谢途径和遗传差异

扑热息痛的代谢涉及多种途径,包括葡萄糖醛酸化、硫酸化和氧化。研究已经发现扑热息痛代谢中存在显着的个体间和种族差异,这与各种药理遗传学特征有关。这些差异会影响药物的疗效和毒性风险,表明需要个性化给药方法 (Li-zi Zhao 和 G. Pickering,2011 年)。

抗抑郁潜力

新出现的证据表明,扑热息痛及其类似物可能具有超出止痛和退烧的治疗潜力。例如,对抑郁症治疗的 AMPA 受体激动剂的研究突出了谷氨酸能调节在抗抑郁作用中的作用。这一研究领域有望开发出与传统治疗方法作用机制不同的新型抗抑郁药 (Chun Yang 等人,2012 年)。

肝毒性和相关死亡

尽管有益处,但扑热息痛的肝毒性潜力,尤其是在过量服用或与其他肝毒性物质结合使用的情况下,是一个重大的问题。研究已经广泛综述了扑热息痛引起的肝损伤的机制、发生肝毒性的危险因素以及此类事件的临床结果。这部分工作强调了需要谨慎管理扑热息痛的使用,以及公众和临床意识对其风险的重要性 (R. Tittarelli 等人,2017 年)。

属性

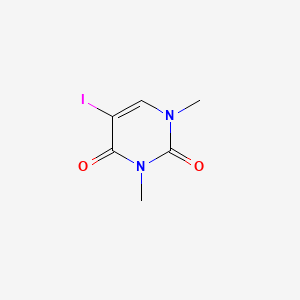

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-10-12(16)7-8-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSJEEKUFSBCTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)

![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)

![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)

![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1298448.png)